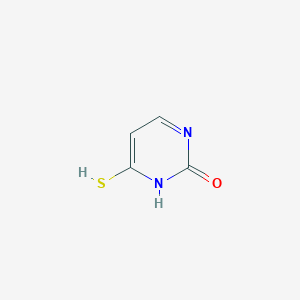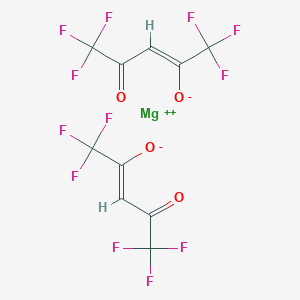
6-sulfanyl-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tranexamic acid . Tranexamic acid is a synthetic derivative of the amino acid lysine and is primarily used as an antifibrinolytic agent. It is widely utilized in medical settings to reduce or prevent hemorrhagic episodes, particularly in patients with hyperfibrinolytic disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tranexamic acid is synthesized through the following steps:
Starting Material: The synthesis begins with the amino acid lysine.
Cyclization: Lysine undergoes cyclization to form a cyclohexane ring.
Aminomethylation: The cyclohexane ring is then aminomethylated to introduce an amino group.
Carboxylation: Finally, the compound is carboxylated to form tranexamic acid.
Industrial Production Methods
In industrial settings, tranexamic acid is produced using large-scale chemical synthesis processes. The reaction conditions typically involve the use of high-purity reagents and controlled environments to ensure the quality and purity of the final product. The synthesis is carried out in multiple steps, with each step being carefully monitored and optimized for maximum yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Tranexamic acid undergoes several types of chemical reactions, including:
Oxidation: Tranexamic acid can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tranexamic acid can lead to the formation of various carboxylic acids and ketones .
Aplicaciones Científicas De Investigación
Tranexamic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: Tranexamic acid is studied for its effects on cellular processes and its potential therapeutic applications.
Medicine: It is widely used to treat and prevent excessive bleeding in surgical and trauma patients. It is also used in the treatment of hereditary angioedema and heavy menstrual bleeding.
Mecanismo De Acción
Tranexamic acid exerts its effects by competitively inhibiting the activation of plasminogen to plasmin. Plasmin is an enzyme responsible for breaking down fibrin, a key component of blood clots. By inhibiting plasminogen activation, tranexamic acid helps to stabilize blood clots and reduce bleeding. The compound binds to both high-affinity and low-affinity sites on the plasminogen molecule, preventing its conversion to plasmin and thereby reducing fibrinolysis .
Comparación Con Compuestos Similares
Tranexamic acid is often compared to other antifibrinolytic agents, such as aminocaproic acid. While both compounds share a similar mechanism of action, tranexamic acid is approximately ten times more potent than aminocaproic acid. This increased potency is due to its stronger binding affinity to plasminogen. Other similar compounds include epsilon-aminocaproic acid and p-aminomethylbenzoic acid. Tranexamic acid’s unique structure and higher potency make it a preferred choice in many clinical settings .
List of Similar Compounds
- Aminocaproic acid
- Epsilon-aminocaproic acid
- P-aminomethylbenzoic acid
Propiedades
IUPAC Name |
6-sulfanyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h1-2H,(H2,5,6,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVONXEQGWXGFJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC(=O)N=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Amino-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B7780613.png)

![2-Methyl-5-phenyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B7780620.png)








